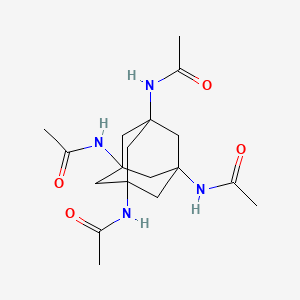

1,3,5,7-Tetraacetamidoadamantane

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C18H28N4O4 |

|---|---|

Molekulargewicht |

364.4 g/mol |

IUPAC-Name |

N-(3,5,7-triacetamido-1-adamantyl)acetamide |

InChI |

InChI=1S/C18H28N4O4/c1-11(23)19-15-5-16(20-12(2)24)8-17(6-15,21-13(3)25)10-18(7-15,9-16)22-14(4)26/h5-10H2,1-4H3,(H,19,23)(H,20,24)(H,21,25)(H,22,26) |

InChI-Schlüssel |

MHQANJIDWLYCOD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC12CC3(CC(C1)(CC(C2)(C3)NC(=O)C)NC(=O)C)NC(=O)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 1,3,5,7 Tetraacetamidoadamantane

Established Synthetic Pathways for 1,3,5,7-Tetraacetamidoadamantane

The primary and most documented method for the synthesis of this compound relies on a photochemical reaction involving a perhalogenated adamantane (B196018) precursor. This approach has been a cornerstone for accessing this tetra-substituted adamantane derivative.

Photolytic Amidation of 1,3,5,7-Tetraiodoadamantane with Acetonitrile (B52724)

The key step in the established synthesis is the photolysis of 1,3,5,7-tetraiodoadamantane in acetonitrile. ntis.gov This reaction proceeds by irradiating a solution of 1,3,5,7-tetraiodoadamantane with actinic radiation, which promotes the formation of this compound. prepchem.com The process is a unique example of a photochemically-induced amidation. It has been noted that under identical photolytic conditions, the corresponding 1,3,5,7-tetrabromoadamantane (B396909) yields only the monoacetamide derivative, highlighting the specific reactivity of the tetraiodide precursor in this transformation. ntis.gov While mechanistically similar photochemical processes exist, the conventional Ritter reaction has not been successfully applied to either the tetraiodide or the tetrabromide for the synthesis of the tetraamide. ntis.gov

Optimized and Modified Synthetic Approaches

While the photolytic amidation of 1,3,5,7-tetraiodoadamantane is an established route, research has also explored alternative and potentially more efficient synthetic strategies. These modified approaches aim to enhance reaction yields, improve efficiency, and broaden the scope of amidation on the adamantane core.

Catalyzed Free Radical Amidation for Enhanced Yields and Reaction Efficiencies

Modern synthetic methods have increasingly focused on catalyzed reactions to achieve higher efficiency and selectivity. In the context of adamantane chemistry, palladium-catalyzed amination reactions have been investigated for coupling adamantane-containing amines with various substrates. doaj.orgnih.gov These reactions often employ a palladium source like Pd(dba)2 and phosphine (B1218219) ligands such as BINAP or DavePhos. nih.gov Furthermore, the direct functionalization of adamantane's strong tertiary C-H bonds has been achieved through photoredox and hydrogen atom transfer catalysis. acs.org This strategy allows for C-H alkylation with excellent chemoselectivity, demonstrating the potential for developing catalyzed C-H amidation reactions as a more direct route to amidoadamantanes, potentially bypassing the need for pre-halogenation.

Exploration of Alternative Amidation Reagents and Conditions

The exploration of different amidation reagents and reaction conditions is crucial for optimizing the synthesis of amidoadamantanes. While acetonitrile is the established reagent in the photolytic synthesis of this compound, other nitrogen sources and reaction protocols are continuously being investigated in the broader field of amidation. For instance, direct C-H amidation of other cyclic systems has been achieved using both thermal and light-mediated methods, sometimes even without a photosensitizer. rsc.org The development of selective intermolecular amination of tertiary C-H bonds, a characteristic feature of the adamantane bridgehead positions, is an active area of research. acs.org These advancements in C-H functionalization could pave the way for more efficient and versatile syntheses of this compound and its analogues.

Derivatization Strategies and Subsequent Chemical Transformations

This compound is not only a synthetic target but also a versatile intermediate for the preparation of other functionalized adamantane derivatives. The acetamido groups can be readily transformed into other functionalities, expanding the chemical space accessible from this precursor.

The most prominent chemical transformation of this compound is its hydrolysis to form 1,3,5,7-tetraaminoadamantane (B3069178). prepchem.com This is typically achieved by heating with a strong acid, such as hydrochloric acid, to yield the corresponding tetrahydrochloride salt. prepchem.com The resulting tetraamine (B13775644) is a highly valuable building block for the synthesis of more complex adamantane derivatives, including 1,3,5,7-tetranitroadamantane, which can be obtained via permanganate (B83412) oxidation of the tetraamine. ntis.gov

Below is a table summarizing the key chemical transformations starting from this compound:

| Starting Material | Reagents and Conditions | Product | Reference |

| This compound | Hydrochloric acid, heat | 1,3,5,7-Tetraaminoadamantane tetrahydrochloride | prepchem.com |

| 1,3,5,7-Tetraaminoadamantane | Permanganate oxidation | 1,3,5,7-Tetranitroadamantane | ntis.gov |

This derivatization pathway highlights the utility of this compound as a stable, storable precursor to the more reactive tetraamine, which serves as a gateway to a wide range of other tetra-substituted adamantanes.

Hydrolysis of this compound to 1,3,5,7-Tetraaminoadamantane

The hydrolysis of this compound is a crucial step in the synthesis of 1,3,5,7-tetraaminoadamantane and its derivatives. This transformation is typically achieved by refluxing the tetraacetamido compound in the presence of a strong acid, such as hydrochloric acid.

A reported procedure involves dissolving this compound tetrahydrate in 18% hydrochloric acid, which is prepared by diluting concentrated hydrochloric acid with an equal volume of water. The resulting solution is then refluxed for a period of three hours. Upon cooling, the crystalline product, 1,3,5,7-tetraaminoadamantane tetrahydrochloride, precipitates out of the solution. This product can then be isolated by filtration, washed with a suitable solvent like acetone (B3395972) to remove any remaining impurities, and subsequently dried. This method has been shown to produce the desired product in high yields, with one report indicating a yield of 82.0%. google.com

The resulting 1,3,5,7-tetraaminoadamantane tetrahydrochloride is a stable salt. To obtain the free base, 1,3,5,7-tetraaminoadamantane, the tetrahydrochloride salt is treated with a base, such as aqueous sodium hydroxide. google.com This free amine is a key intermediate for further chemical modifications.

Reaction Details for Hydrolysis of this compound

| Parameter | Value |

|---|---|

| Starting Material | This compound tetrahydrate |

| Reagent | 18% Hydrochloric Acid |

| Reaction Time | 3 hours |

| Reaction Condition | Reflux |

| Product | 1,3,5,7-Tetraaminoadamantane tetrahydrochloride |

Strategic Intermediate in the Synthesis of Highly Functionalized Adamantane Derivatives

This compound serves as a pivotal strategic intermediate in the synthesis of a variety of highly functionalized adamantane derivatives. Its primary role is to provide a protected form of the tetraamino adamantane core, which can be deprotected under specific conditions to yield the highly reactive 1,3,5,7-tetraaminoadamantane. This tetraamine is a versatile building block for creating complex, polyfunctional adamantane structures.

A significant application of the resulting 1,3,5,7-tetraaminoadamantane is in the synthesis of high-energy materials. For instance, it can be oxidized to produce 1,3,5,7-tetranitroadamantane. google.comntis.gov This oxidation is a standard method for converting tertiary alkyl amines to their corresponding nitro compounds. google.com One method involves reacting the free tetraamine base with a water-soluble permanganate, such as potassium or sodium permanganate, in an aqueous medium. The reaction is typically conducted at a temperature between 10°C and 60°C, with a preferred range of 20°C to 40°C. google.com The use of acetone as a co-solvent can help to solubilize the intermediate nitroadamantanes that are formed during the reaction. google.com Another powerful oxidizing agent, dimethyldioxirane, has also been employed for this transformation, achieving a high yield of 91%. rsc.org

The tetraaminoadamantane derived from this compound is also a precursor for other functional groups. For example, photochemical reactions can be used to introduce cyano groups. The resulting 1,3,5,7-tetracyanoadamantane can then be reduced to 1,3,5,7-tetrakis(aminomethyl)adamantane, further expanding the range of accessible functionalized adamantane derivatives. nih.govresearchgate.net

The rigid, tetrahedral geometry of the adamantane cage makes these derivatives attractive for applications in materials science and medicinal chemistry. researchgate.net The ability to introduce four functional groups at the bridgehead positions with a defined spatial orientation is a key advantage of using this compound as a starting point.

Examples of Functionalized Adamantane Derivatives from 1,3,5,7-Tetraaminoadamantane

| Precursor | Reagents | Product |

|---|---|---|

| 1,3,5,7-Tetraaminoadamantane | Potassium Permanganate | 1,3,5,7-Tetranitroadamantane google.com |

| 1,3,5,7-Tetraaminoadamantane | Dimethyldioxirane | 1,3,5,7-Tetranitroadamantane rsc.org |

| 1,3,5,7-Tetrabromoadamantane | Cyanide (photochemical) | 1,3,5,7-Tetracyanoadamantane nih.govresearchgate.net |

General Principles of Chemical Derivatization for Analytical and Synthetic Applications

The chemical derivatization of adamantane and its analogues is a fundamental strategy employed for both analytical and synthetic purposes. The unique, rigid, and lipophilic nature of the adamantane cage provides a versatile scaffold that can be functionalized to create molecules with specific properties. nih.govmdpi.com

For analytical applications, derivatization is often used to enhance the detectability of adamantane-containing compounds. For instance, adamantane drugs with primary amine groups, such as amantadine, memantine, and rimantadine, can be derivatized to improve their response in analytical techniques like capillary electrophoresis with UV detection. nih.gov A common derivatizing agent is fluorescamine, which reacts with primary amines to form fluorescent products. nih.gov This pre-column or in-capillary derivatization significantly increases the sensitivity of the analytical method, allowing for the detection and quantification of these drugs at lower concentrations. nih.gov The reaction conditions, such as pH and reagent concentration, are optimized to ensure efficient and reproducible derivatization. nih.gov

In synthetic chemistry, the derivatization of the adamantane core is a powerful tool for creating novel materials and molecules with potential applications in medicine and materials science. rsc.orgresearchgate.net The functionalization can be achieved through various chemical transformations, including radical reactions that directly convert C-H bonds to C-C or C-heteroatom bonds. nih.gov The bridgehead positions of the adamantane cage are particularly reactive towards radical and cationic intermediates, allowing for regioselective functionalization. nih.govwikipedia.org

Common synthetic derivatizations include:

Halogenation: Adamantane readily reacts with brominating agents to form 1-bromoadamantane, which can be a starting point for further substitutions. wikipedia.org

Nitration: The introduction of nitro groups can lead to the synthesis of high-energy density materials. rsc.org

Carboxylation: The synthesis of adamantane carboxylic acids provides a handle for forming amide bonds and other functionalities.

Hydroxylation: The introduction of hydroxyl groups can increase the polarity and provide sites for further reactions. google.com

Amination: The synthesis of aminoadamantanes is crucial for developing antiviral and other therapeutic agents. researchgate.netnih.gov

The ability to introduce multiple functional groups onto the adamantane scaffold in a controlled manner allows for the construction of complex, three-dimensional structures. researchgate.net These polyfunctional adamantane derivatives are of interest as rigid linkers in supramolecular chemistry, as building blocks for polymers and metal-organic frameworks, and as scaffolds for the development of multivalent ligands in medicinal chemistry. mdpi.comnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,3,5,7-Tetraaminoadamantane |

| 1,3,5,7-Tetraaminoadamantane tetrahydrochloride |

| 1,3,5,7-Tetranitroadamantane |

| 1,3,5,7-Tetracyanoadamantane |

| 1,3,5,7-Tetrakis(aminomethyl)adamantane |

| 1-Bromoadamantane |

| Acetone |

| Amantadine |

| Dimethyldioxirane |

| Fluorescamine |

| Hydrochloric acid |

| Memantine |

| Potassium permanganate |

| Rimantadine |

| Sodium hydroxide |

Supramolecular Chemistry and Host Guest Interactions of 1,3,5,7 Tetraacetamidoadamantane

Fundamental Principles of Supramolecular Assembly in Adamantane (B196018) Systems

The self-assembly of adamantane-based molecules into larger, ordered structures is governed by a delicate balance of several non-covalent interactions. nih.govnih.gov These weak forces, acting in concert, dictate the final architecture and stability of the resulting supramolecular assemblies.

Role of Non-Covalent Interactions: Hydrogen Bonding, Hydrophobic Effects, Electrostatic Forces, and π-π Stacking

The supramolecular behavior of adamantane derivatives is dictated by a variety of non-covalent interactions. nih.gov The specific functionalities attached to the adamantane core determine which of these forces are most influential.

Hydrogen Bonding: This is a critical interaction for 1,3,5,7-tetraacetamidoadamantane. The acetamido groups provide both hydrogen bond donors (N-H) and acceptors (C=O), enabling the formation of extensive and robust hydrogen-bonding networks. These networks can direct the assembly of the molecules into well-defined one-, two-, or three-dimensional structures. For instance, in the crystal structure of related systems, hydrogen bonds between solvent molecules and nitrogen atoms of the adamantane derivative can extend the structure into a regular three-dimensional framework. nih.gov

Hydrophobic Effects: The adamantane cage itself is highly lipophilic and thus hydrophobic. In aqueous environments, the tendency of these nonpolar moieties to minimize contact with water molecules drives their aggregation. This effect is a primary contributor to the binding of adamantane derivatives within the cavities of host molecules like cyclodextrins.

Electrostatic Forces: While the adamantane core is nonpolar, the introduction of charged functional groups can lead to significant electrostatic interactions. For example, the binding of amino-adamantane derivatives to host molecules can be influenced by the charge of the guest, with positively charged guests showing different orientational preferences compared to negatively charged ones. nih.gov

π-π Stacking: This interaction is not inherent to the adamantane structure itself but becomes relevant when aromatic groups are incorporated into its derivatives. The stacking of these aromatic rings can contribute to the stabilization of supramolecular assemblies. nih.gov

The interplay of these non-covalent forces allows for the rational design of complex molecular architectures with specific functions. nih.gov

Host-Guest Recognition Processes Involving this compound and its Derivatives

The unique combination of a bulky, hydrophobic adamantane core and peripheral hydrogen-bonding groups in this compound makes it an excellent guest molecule in host-guest systems. It can form stable inclusion complexes with a variety of macrocyclic hosts.

Formation of Inclusion Complexes with Macrocyclic Hosts

Adamantane and its derivatives are well-known for their ability to form stable inclusion complexes with various macrocyclic hosts, such as cyclodextrins and cucurbiturils. nih.gov The formation of these complexes is primarily driven by the hydrophobic effect, where the adamantyl group is encapsulated within the nonpolar cavity of the host, displacing high-energy water molecules. The acetamido groups on this compound can further stabilize these complexes through hydrogen bonding with the rim of the macrocyclic host.

Interactions with Cyclodextrins (Specifically β-Cyclodextrin)

β-Cyclodextrin, a cyclic oligosaccharide composed of seven glucose units, possesses a hydrophobic inner cavity that is ideally sized to encapsulate the adamantane cage. sav.sk This strong binding affinity makes the adamantane-β-cyclodextrin pair a model system in supramolecular chemistry. nih.gov

The inclusion of adamantane derivatives within the β-cyclodextrin cavity is a well-documented phenomenon, leading to the formation of stable 1:1 inclusion complexes. researchgate.net This interaction has been exploited to enhance the solubility of poorly soluble adamantane-containing drugs. nih.gov

The stability of the inclusion complex between an adamantane derivative and β-cyclodextrin is quantified by the association constant (Kₐ). A higher Kₐ value indicates a more stable complex. The binding affinity is influenced by factors such as the nature of the substituents on the adamantane core and the solvent. For instance, the binding affinity of 1-adamantane carboxylic acid to β-cyclodextrin is significantly reduced in the presence of dimethyl sulfoxide (B87167) (DMSO).

Various techniques, including nuclear magnetic resonance (NMR) spectroscopy and isothermal titration calorimetry (ITC), are employed to determine these association constants. Studies on various adamantane derivatives have reported a wide range of Kₐ values, typically in the order of 10² to 10⁴ M⁻¹. nih.gov For example, the association constant for 1-adamantane carboxylic acid with β-cyclodextrin in water has been reported to be as high as (5700 ± 3000) M⁻¹.

Table 1: Association Constants (Kₐ) for Adamantane Derivatives with β-Cyclodextrin

| Adamantane Derivative | Association Constant (Kₐ) / M⁻¹ | Method | Reference |

| 1-Adamantane Carboxylic Acid | 5700 ± 3000 | Sound Velocity | |

| 1-Adamantane Carboxylic Acid | 348 ± 141 (in water) | Molecular Simulation | |

| 1-Adamantane Carboxylic Acid | 109 ± 59 (in 5% DMSO) | Molecular Simulation | |

| Amantadine | In the range of 10² - 10⁴ | Not Specified | nih.gov |

| Memantine | In the range of 10² - 10⁴ | Not Specified | nih.gov |

| Rimantadine | In the range of 10² - 10⁴ | Not Specified | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The orientation of the adamantane guest within the host cavity is a subject of ongoing research. Studies combining NMR spectroscopy and molecular dynamics simulations have shown that the orientation can be influenced by the charge of the adamantane derivative. nih.gov For instance, positively charged adamantane derivatives tend to orient themselves with their hydrophilic group protruding from the wider opening of the cyclodextrin (B1172386) cavity. In contrast, negatively charged derivatives can adopt two coexisting orientations. nih.gov

Two-dimensional NMR techniques, such as Rotating frame Overhauser Effect Spectroscopy (ROESY), are particularly useful for elucidating the spatial proximity between the protons of the adamantane guest and the inner protons of the cyclodextrin host, thereby providing insights into the geometry of the inclusion complex. nih.gov Such studies have confirmed that the adamantane cage is indeed positioned inside the β-cyclodextrin cavity. nih.gov

In-Depth Analysis of this compound in Supramolecular Chemistry Reveals a Gap in Current Research

A thorough investigation into the scientific literature for the chemical compound this compound reveals a significant lack of published research regarding its specific applications in supramolecular chemistry and host-guest interactions. Despite extensive searches for data pertaining to its behavior with cucurbituril (B1219460) host systems, its self-assembly mechanisms, the rational design of its derivatives, the formation of supramolecular architectures, and the kinetic and thermodynamic aspects of its assembly, no specific studies were found.

The initial inquiry sought to detail the supramolecular chemistry of this compound, focusing on the following key areas:

Self-Assembly Mechanisms of this compound Derivatives:There is a void in the literature concerning the self-assembly properties of this specific compound or its derivatives. The potential for the four acetamido groups to form hydrogen-bonding networks that could drive self-assembly has not been explored in published studies.

Kinetic and Thermodynamic Aspects of Self-Assembly Processes:No studies on the kinetic or thermodynamic parameters of any self-assembly processes involving this compound were identified.

While the synthesis of this compound is documented as an intermediate in the preparation of 1,3,5,7-tetraaminoadamantane (B3069178), its own potential in the field of supramolecular chemistry appears to be an untapped area of research. The broader field of adamantane chemistry is rich with examples of its use in host-guest chemistry and the construction of complex molecular architectures. However, the specific tetra-substituted derivative at the heart of this inquiry remains uncharacterized in these contexts.

This comprehensive search highlights a clear opportunity for future research to explore the supramolecular behavior of this compound, given the unique potential of its tetra-functionalized, rigid scaffold.

Computational and Theoretical Investigations of 1,3,5,7 Tetraacetamidoadamantane

Molecular Modeling and Simulation Methodologies

The computational study of adamantane (B196018) derivatives, including 1,3,5,7-tetraacetamidoadamantane, employs a range of modeling and simulation techniques to elucidate their behavior from single molecules to large ensembles. The primary methods involve a combination of quantum mechanics (QM) and classical mechanics (molecular dynamics).

A typical workflow begins with Density Functional Theory (DFT) , a quantum mechanical method, to optimize the molecular geometry of the compound. nih.govmdpi.comarxiv.org DFT calculations, often using functionals like B3LYP with basis sets such as 6-31++G(d,p), provide accurate three-dimensional structures and electronic charge distributions for the molecule. frontiersin.orgnih.gov This initial step is critical for obtaining a realistic representation of the molecule's shape and electrostatic potential, which are essential for subsequent simulations.

Once a reliable molecular model is established, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the system. nih.gov In this approach, the molecule is treated as a classical system of atoms interacting through a defined force field (e.g., AMBER, parm94). nih.gov MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. nih.gov This allows for the investigation of complex processes such as self-assembly and host-guest binding. For instance, studies on adamantane derivatives have utilized MD simulations with large, multi-molecule systems (e.g., 125 molecules) to observe phase transitions and self-assembly phenomena. nih.govmdpi.comarxiv.org

The table below summarizes the key computational methodologies applied to the study of functionalized adamantanes.

| Methodology | Purpose | Typical Application/Software | Key Outputs |

| Density Functional Theory (DFT) | Geometry Optimization, Electronic Properties | Gaussian, B3LYP/6-31G(d) | Optimized 3D structure, Atomic charges, HOMO/LUMO energies |

| Molecular Dynamics (MD) | Simulating dynamic behavior of molecules | AMBER, LAMMPS | Trajectories, Conformational changes, Binding stability, Diffusion coefficients |

| Hybrid QM/MM | High-accuracy study of specific regions (e.g., active sites) | N/A | Detailed reaction mechanisms, Interaction energies |

| Radial Distribution Function (RDF) Analysis | Analyzing the structure of condensed phases | Post-processing of MD trajectories | Phase transition points, Degree of structural ordering |

These methodologies provide a comprehensive framework for predicting and analyzing the chemical and physical properties of this compound, from its electronic structure to its collective behavior in solution or the solid state.

Computational Elucidation of Host-Guest Binding Mechanisms and Thermodynamics

The rigid, three-dimensional structure of the adamantane core makes its derivatives excellent guests in host-guest chemistry, a property that is critical for applications in drug delivery and molecular recognition. nih.gov Computational methods are indispensable for understanding the thermodynamics and mechanisms that govern the binding of adamantane guests to host molecules like cyclodextrins and cucurbiturils.

Molecular dynamics (MD) simulations combined with advanced free energy calculation techniques are the primary tools for this purpose. Methods like the Attach-Pull-Release (APR) protocol can be used to compute the absolute binding free energy (ΔG) of a host-guest complex. acs.orggithub.io These simulations can also dissect the thermodynamic signature of binding by calculating the changes in enthalpy (ΔH) and entropy (ΔS). github.io

A crucial aspect of these simulations is the treatment of solvent. Explicit solvent MD simulations, where the host-guest system is surrounded by a large number of water molecules, provide a detailed picture of how water mediates the binding process. nih.gov Studies have shown that the displacement of "unhappy" or high-energy water molecules from the host's cavity upon guest binding is a major thermodynamic driving force. lehman.edu The total thermodynamic profile is a balance between direct host-guest interactions (like hydrogen bonds and van der Waals forces) and the complex changes in solvation of both the host and guest. nih.gov For a molecule like this compound, the four acetamido groups would significantly influence its solvation and its potential to form hydrogen bonds with a host's portal, adding complexity to the binding thermodynamics.

Computational studies on similar systems reveal that binding is often driven by a combination of factors:

The Hydrophobic Effect: The encapsulation of the nonpolar adamantane core inside a host cavity releases ordered water molecules into the bulk, leading to a favorable entropic change.

Van der Waals Interactions: Snug-fitting guests maximize favorable contact with the interior of the host cavity.

Electrostatic and Hydrogen Bonding: Functional groups on the guest molecule can form specific hydrogen bonds or electrostatic interactions with the host's portals. nih.gov

Combining experimental techniques like Isothermal Titration Calorimetry (ITC) with computational simulations provides a powerful approach to validate the models and gain a deeper, molecular-level understanding of the recognition process. rsc.org

Theoretical Prediction of Self-Assembly Pathways and Aggregate Structures

The four acetamido groups of this compound are capable of forming strong intermolecular hydrogen bonds (N-H···O=C). This feature makes the molecule a prime candidate for self-assembly into highly ordered supramolecular structures, such as tapes, sheets, or three-dimensional networks. Theoretical and computational methods can predict how these individual molecules will interact and organize.

Molecular dynamics (MD) simulations are particularly well-suited for this task. By simulating a system containing many molecules of this compound, researchers can observe the spontaneous formation of aggregates. nih.govmdpi.com Analysis of the simulation trajectories using tools like the Radial Distribution Function (RDF) can reveal the characteristic distances between molecules in the assembled state, indicating the formation of structured phases. mdpi.comarxiv.org Studies on other functionalized adamantanes, such as those with amino groups, have shown that these derivatives self-assemble at higher temperatures than unsubstituted adamantane, a testament to the strength of the intermolecular hydrogen bonds. mdpi.com

The specific geometry of the hydrogen-bonding groups is critical. In this compound, the four groups are arranged in a tetrahedral fashion, directing the intermolecular connections in a highly specific, three-dimensional manner. This is analogous to other tetra-substituted adamantanes, like adamantane-1,3,5,7-tetracarboxylic acid, which is known to form a five-fold interpenetrated diamondoid network through hydrogen bonding. acs.org Similarly, adamantane-based bisphenols have been shown to form one-dimensional zigzag or polymeric chains sustained by intermolecular hydrogen bonds. acs.org

Computational studies can explore:

The primary hydrogen-bonding motifs: Identifying the most stable pairings between acetamido groups.

The resulting aggregate structures: Determining whether molecules assemble into linear chains, 2D sheets, or 3D networks.

The thermodynamics of assembly: Calculating the energetic favorability of the aggregation process.

These predictions are invaluable for the field of crystal engineering, where the goal is to design molecules that crystallize into a desired structure with specific properties.

Electronic Structure Calculations for Functionalized Adamantane Frameworks

The electronic properties of the adamantane cage can be precisely tuned by attaching functional groups to its bridgehead positions. Density Functional Theory (DFT) is the standard computational method for investigating these properties. frontiersin.orgnih.gov By solving the quantum mechanical equations that describe the electron distribution in a molecule, DFT can calculate key electronic parameters.

For a molecule like this compound, DFT calculations would reveal how the electron-withdrawing nature of the four acetamido groups modifies the electronic structure of the adamantane core. Key parameters of interest include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Electron Density Distribution: Visualizing where electrons are concentrated or depleted within the molecule. This helps identify reactive sites.

Electrostatic Potential Maps: These maps show the regions of positive and negative electrostatic potential on the molecule's surface, predicting how it will interact with other molecules. tandfonline.com

Studies on other functionalized adamantanes provide a clear picture of these effects. For example, investigating methylated adamantanes showed that the HOMO is localized on the carbon cage, while the LUMO has a more diffuse, Rydberg character. acs.org The addition of methyl groups was found to shift the HOMO energy in a predictable way. acs.org Introducing nitrogen or boron atoms directly into the adamantane cage dramatically alters the electronic structure, significantly reducing the HOMO-LUMO gap compared to the parent adamantane.

The following table presents calculated data for adamantane and some of its functionalized derivatives, illustrating the impact of substitution on electronic properties.

| Molecule | HOMO-LUMO Gap (eV) | Enthalpy of Formation (kcal/mol) | Notes |

| Adamantane | 5.6 | -133.2 | Reference parent molecule. |

| Aza-adamantane | 3.6 | N/A | Nitrogen substitution reduces the gap. |

| Bora-adamantane | N/A | 19.1 (relative to adamantane) | Boron substitution deforms the cage. |

| 1,3,5,7-Tetramethyladamantane | N/A | N/A | Methylation increases lipophilicity. |

Data compiled from related computational studies on adamantane derivatives. nih.govacs.org

For this compound, DFT calculations would be essential to quantify the electronic influence of the four amide-containing substituents, providing fundamental insights into its reactivity and potential for use in materials science and electronics.

Advanced Applications in Materials Science and Nanotechnology

Design and Synthesis of Adamantane-Based Functional Materials

The synthesis of functional materials from adamantane (B196018) derivatives is a field of growing interest. researchgate.net The adamantane skeleton is frequently employed as a building block when properties like rigidity, high thermal stability, and a three-dimensional structure are required. youtube.comnih.gov By functionalizing the four equivalent bridgehead positions, molecules like 1,3,5,7-tetraacetamidoadamantane become versatile platforms for creating materials with tailored properties. nih.gov

The inherent rigidity of the adamantane cage is highly advantageous in the creation of porous materials with well-defined pore structures. When adamantane derivatives are polymerized, they can form materials with specific void spaces, making them suitable for selective adsorption and separation.

A notable example is the development of a polymeric monolithic column for capillary liquid chromatography. calis.edu.cn This column was prepared by the copolymerization of an adamantane derivative (2-methyladamantan-2-yl acrylate, MADA) with a cross-linker. calis.edu.cn The resulting material, poly(MADA-co-DTTA), displayed a highly developed porous structure, excellent permeability, and high thermal stability. calis.edu.cn This structure proved highly effective in separating small molecules like alkylbenzenes and polycyclic aromatic hydrocarbons. calis.edu.cn The performance of such adamantane-based monolithic columns highlights their potential in high-performance separation applications. calis.edu.cn The principle relies on the adamantyl groups creating a fixed, hydrophobic surface within a three-dimensionally connected porous network, enabling fine-tuned separation selectivity. calis.edu.cn

Table 1: Performance of Adamantane-Based Monolithic Column for Butylbenzene Separation calis.edu.cn

| Mobile Phase Composition (Acetonitrile/Water, v/v) | Linear Velocity (mm s⁻¹) | Theoretical Plate Number (plates m⁻¹) |

|---|

Porous materials are generally classified by the size of their pores: micropores (<2 nm), mesopores (2-50 nm), and macropores (>50 nm). wikipedia.org The ability to use building blocks like this compound allows for the design of materials with uniform microporosity, which is crucial for size-selective molecular sieving. wikipedia.org

Adamantane derivatives can be designed to be chiral and optically active. nih.gov Chirality is achieved when the four bridgehead positions of the adamantane core are occupied by four different substituents. nih.govrsc.org This was first demonstrated in 1969 with a derivative bearing hydrogen, bromine, methyl, and carboxyl groups. nih.gov While the specific rotation values are often small, the principle establishes adamantane as a viable chiral scaffold. nih.gov

More recently, research into adamantane-type clusters has uncovered significant nonlinear optical (NLO) properties. rsc.orgacs.org Organic adamantane derivatives with the general formula AdR₄, where R represents an organic substituent, have been shown to exhibit strong second-harmonic generation (SHG) or a unique form of highly-directed white-light generation (WLG), depending on whether they form a crystalline or amorphous solid. rsc.org The optical properties are tunable based on the cluster's elemental composition and the nature of the organic R groups. acs.org The addition of functional groups, such as methyl groups, to the adamantane core can also influence fluorescence quantum yields, suggesting that functionalization can channel energy into optically active modes. cam.ac.uk This opens the door for creating advanced optical materials by modifying the substituents on a 1,3,5,7-tetrasubstituted adamantane core.

Integration into Polymer Science and Supramolecular Polymers

The rigid, well-defined tetrahedral geometry of 1,3,5,7-substituted adamantanes makes them ideal for constructing highly organized polymeric and supramolecular structures. nih.gov

Supramolecular chemistry, which involves non-covalent interactions, is a powerful tool for building complex, responsive materials. Adamantane derivatives are stars in this field, particularly in host-guest systems. A well-established example involves the interaction between adamantane (the guest) and cyclodextrin (B1172386) (the host).

This principle has been used to create aqueous photo-rheological fluids (PRFs), which change their viscosity in response to light. nih.gov In one system, a supramolecular polymer network was formed using host-guest interactions between naphthyl- and viologen-functionalized polymers, crosslinked by a cucurbit calis.edu.cnuril (CB calis.edu.cn) host. nih.gov The addition of a photoisomerizable azobenzene (B91143) derivative allowed for the light-controlled disruption and reformation of the network, reversibly changing the fluid's viscosity. nih.gov

Similarly, this compound is an exemplary building block for creating extensive three-dimensional networks through hydrogen bonding. The four acetamido groups can act as both hydrogen bond donors (N-H) and acceptors (C=O), allowing each molecule to connect tetrahedrally to four others. This leads to the self-assembly of robust, diamondoid framework polymers, a cornerstone of crystal engineering and design. nih.gov

Dendrimers are perfectly branched, tree-like macromolecules with a central core. The adamantane cage is an ideal central core for dendrimers because it can be functionalized to support four tetrahedrally oriented dendritic arms. nih.gov This allows for the synthesis of highly symmetrical, three-dimensional macromolecules. nih.gov

With its four acetamido groups, this compound can serve as a generation-zero core. These groups can be chemically modified, for instance, by hydrolysis to the corresponding tetra-amine, which can then be reacted to build successive generations of dendritic branches. This strategy has been used to create novel polycationic adamantane-based dendrons aimed at reducing the cytotoxicity often associated with other dendrimeric systems used as nonviral transfection agents. nih.gov The ability to use the adamantane core to create a nano-environment protected from the exterior by the dendrimer surface is a key advantage in applications like drug encapsulation. nih.gov

Fabrication of Designed Nanostructures and Nanomaterials

The fabrication of nanomaterials can be broadly categorized into top-down and bottom-up approaches. researchgate.netnih.gov The bottom-up approach, which involves the self-assembly of molecular components into larger, ordered structures, is where molecules like this compound excel. researchgate.net

This molecule is a perfect example of a "tecton," a rigid building block for supramolecular construction. Its persistent tetrahedral geometry and specific, directional hydrogen-bonding sites provided by the acetamido groups allow it to act as a blueprint for self-assembly. By controlling conditions such as solvent and temperature, these molecules can spontaneously organize into well-defined, pre-designed nanostructures, such as porous networks or discrete molecular cages. nih.gov This process, known as molecular self-assembly, is a fundamental mechanism for fabricating complex nanostructures ranging from 1 to 100 nm. researchgate.net The goal is to create novel architectures and nanostructures by leveraging innovative synthesis and fabrication methods to control their final properties for applications in electronics, energy, and life sciences.

Controlled Self-Assembly of Nanoscopic Constructs

The self-assembly of molecules into well-defined nanostructures is a cornerstone of bottom-up nanotechnology. Adamantane derivatives, particularly those with four functional groups like this compound, are exceptional candidates for this purpose. The acetamido groups (–NH–C=O) are excellent hydrogen bond donors and acceptors, driving the formation of ordered supramolecular structures.

Derivatives of adamantane with functional groups at the four bridgehead positions are recognized as a family of rigid tetrahedral building blocks for synthesizing polymers linked by hydrogen bonds. researchgate.net This tetrahedral arrangement allows for the creation of extensive and predictable 3D networks. The principle is similar to how other molecules, like benzene-1,3,5-tricarboxamides, use hydrogen bonding to form supramolecular polymers. rsc.orgtue.nl The rigid adamantane core ensures that the hydrogen-bonding groups are held in a fixed, tetrahedral orientation, which can lead to the formation of porous crystalline solids, also known as co-crystals, with potential applications in gas storage and separation. The cage-like structure of adamantane itself allows for the inclusion of guest molecules, which can be released when the matrix is broken. wikipedia.org

Furthermore, the concept of using adamantane-like topology has been extended to create complex nanoscopic cages from different building blocks, such as molybdenum-sulfur clusters, demonstrating the versatility of this geometric scaffold in creating intricate, hollow nanostructures. rsc.orgnih.gov

Adamantane as a Core for Molecular Carriers

The well-defined, tetra-functional nature of the adamantane core makes it an ideal central building block for molecular carriers like dendrimers. nih.gov Dendrimers are highly branched, monodisperse macromolecules with a large number of surface functional groups, making them suitable for drug and gene delivery. nih.govpensoft.net

Using a 1,3,5,7-tetrasubstituted adamantane as the core allows for the precise, tetrahedral extension of four dendritic arms. nih.gov This architecture offers several advantages:

High Payload Capacity: The multiple functional groups on the periphery can be used to attach a large number of drug molecules or other bioactive agents.

Structural Control: The step-wise synthesis of dendrimers allows for precise control over their size, shape, and surface chemistry.

Biocompatibility: Adamantane itself exhibits good biocompatibility and lipophilicity, which can enhance the transport of molecules across biological membranes. researchgate.net

Research has demonstrated the development of polycationic adamantane-based dendrons for complexing with DNA, showcasing their potential in gene therapy. nih.gov Other studies have utilized adamantane-dendron scaffolds for the multipresentation of bioactive peptides, enhancing their therapeutic efficacy. nih.govresearchgate.net

| Adamantane Core Derivative | Attached Groups/Dendrons | Application | Reference |

|---|---|---|---|

| Tetra-functionalized Adamantane | Polycationic dendrons (ammonium or guanidinium (B1211019) groups) | DNA complexation and delivery | nih.gov |

| Adamantane-dendron | Therapeutic P140 peptides | Multipresentation of bioactive peptides for enhanced activity | nih.govresearchgate.net |

| Adamantane Core | pH-responsive star-shaped polymers | Stimuli-responsive drug delivery | researchgate.net |

Emerging Roles in Biomaterials Science

The unique properties of adamantane derivatives are being increasingly harnessed to create sophisticated biomaterials with applications in tissue engineering and regenerative medicine.

Development of Supramolecular Biomaterials with Tunable Properties

Supramolecular biomaterials are formed through non-covalent interactions, such as hydrogen bonding or host-guest chemistry. These materials are often dynamic and responsive to environmental stimuli, making them highly attractive for biomedical applications. nih.gov Adamantane derivatives are key components in the development of such materials, particularly those with tunable properties. nih.govrsc.org

A prominent strategy involves the host-guest interaction between adamantane and cyclodextrin, a macrocyclic host molecule. The adamantyl group fits perfectly into the hydrophobic cavity of β-cyclodextrin with a high association constant. mdpi.com This strong and specific interaction is used to form non-covalent crosslinks in polymer networks, creating supramolecular hydrogels. The properties of these hydrogels can be tuned by changing the concentration of the host or guest molecules, or by introducing competitive binders.

For a molecule like this compound, its four acetamido groups can participate in extensive hydrogen bonding to form fibrous hydrogel networks. nih.gov The properties of these hydrogels could be tuned by modulating factors that affect hydrogen bonds, such as pH or temperature. This approach allows for the creation of materials with controlled mechanical properties and degradation profiles, essential for biomaterial applications. rsc.orgnih.gov

Scaffolds for Extracellular Matrix (ECM)-Mimetic Hydrogels

The extracellular matrix (ECM) is the natural, complex 3D network of fibers and proteins that surrounds cells in tissues, providing both structural support and biochemical cues. nih.govresearchgate.net Hydrogels are excellent candidates for creating synthetic ECM mimics due to their high water content and soft, tissue-like consistency. nih.govnih.gov

Adamantane-based systems have been instrumental in designing advanced ECM-mimetic hydrogels. By incorporating adamantane-modified hyaluronic acid (HA) with cyclodextrin-modified HA, researchers have created viscoelastic hydrogels. karger.com These materials mimic the stress-relaxing and self-healing properties of the natural ECM, which are crucial for directing cell behavior. Such hydrogels are also often injectable, allowing for minimally invasive delivery. karger.com

The self-assembly of this compound via hydrogen bonding could produce a network of nanofibers, structurally mimicking the collagen fibers of the native ECM. researchgate.net Furthermore, adamantane has been used as an anchor for collagen mimetic peptides, which were then incorporated into a hyaluronic acid hydrogel to enhance wound healing, demonstrating a direct application of adamantane in creating bioactive, ECM-mimetic scaffolds. acs.org

| Hydrogel System | Role of Adamantane | Key Properties | Application | Reference |

|---|---|---|---|---|

| Hyaluronic Acid (HA) Hydrogel | Guest molecule for host-guest crosslinking with cyclodextrin | Viscoelastic, shear-thinning, self-healing, injectable | Stem cell culture, tissue engineering | karger.com |

| HA Hydrogel with Adamantane-CMP | Anchor for Collagen Mimetic Peptide (CMP) | Enhanced bioactivity, controlled peptide delivery | Wound healing | acs.org |

| Hypothetical Self-Assembled Hydrogel | Hydrogen-bonding scaffold (via acetamido groups) | Fibrous nanostructure, potential for tunable mechanics | ECM mimic for cell culture | nih.govresearchgate.net |

Applications in Chemical Sensing and Molecular Recognition Devices

Molecular recognition is the specific, non-covalent interaction between two or more molecules. mdpi.com The rigid adamantane scaffold is an excellent platform for designing synthetic receptors and sensors because it can pre-organize binding sites in a fixed spatial arrangement, reducing the entropic penalty of binding and leading to higher affinity and selectivity.

The tetrahedral orientation of the four acetamido groups in this compound creates a well-defined three-dimensional pocket. The amide groups can act as recognition sites, forming hydrogen bonds with complementary guest molecules, such as those containing carboxylate or phosphate (B84403) groups.

While direct sensing applications of this compound are not widely reported, related systems demonstrate the principle. For example, trimeric benzoboroxoles have been synthesized using a rigid adamantane core to create sensors for carbohydrates. uni-luebeck.de In this design, the adamantane scaffold precisely positions three boronic acid units to achieve cooperative binding to sugar molecules. Similarly, adamantane derivatives have been functionalized for use as tips in atomic force microscopy (AFM) to probe surfaces at the molecular level. researchgate.net Automated fluorimetric sensors have also been developed for the detection of pharmaceutically active adamantane derivatives, highlighting their analytical importance. nih.gov The strong and highly specific host-guest interaction with cyclodextrins remains a primary example of molecular recognition involving adamantane, forming the basis for many separation and sensing technologies. mdpi.com

Crystal Engineering of 1,3,5,7 Tetraacetamidoadamantane Derivatives

Principles of Crystal Engineering Applied to Polyfunctional Adamantanes

The rigid, diamondoid structure of the adamantane (B196018) cage is a key feature in its application in crystal engineering. When functionalized at its four bridgehead positions, as in 1,3,5,7-tetraacetamidoadamantane, it becomes a versatile, tetrahedrally symmetric building block. anselm.edu This predictable geometry is fundamental to designing and constructing extended crystalline networks. The functional groups attached to the adamantane core, in this case, the acetamido groups, provide the necessary directional intermolecular interactions, primarily through hydrogen bonding, to guide the self-assembly process.

The use of polyfunctional adamantanes in crystal engineering is predicated on the principle of molecular recognition, where the shape and chemical nature of the adamantane derivative direct the formation of specific, stable crystalline lattices. The inherent rigidity of the adamantane scaffold ensures that the resulting frameworks are robust and often porous.

Directed Assembly of Crystalline Architectures

The directed assembly of crystalline architectures using this compound and its derivatives relies on the precise control of non-covalent interactions. The acetamido groups, with their N-H and C=O moieties, are excellent hydrogen bond donors and acceptors, respectively. These interactions are highly directional and are the primary driving force for the self-assembly of the molecules into ordered, three-dimensional structures.

The predictability of these hydrogen bonding patterns allows for the rational design of supramolecular structures. For instance, in related systems like tetrakis(1,3,5-triaza-7-phosphaadamantane)copper(I) chloride hexahydrate, the adamantane-like cages are linked through a network of hydrogen bonds involving water molecules and the nitrogen atoms of the cage, resulting in a regular three-dimensional framework. This highlights how the functional groups on the adamantane core can be used to orchestrate the assembly of complex architectures.

The table below summarizes key structural information for related polyfunctional adamantane derivatives, illustrating the common tetrahedral geometry that is crucial for directed assembly.

| Compound Name | Formula | Crystal System | Space Group | Reference |

| 1,3,5,7-Tetrabromoadamantane (B396909) | C₁₀H₁₂Br₄ | Monoclinic | P2/n | cam.ac.uk |

Formation of Hydrogen-Bonded Organic Frameworks and Networks

Hydrogen-bonded organic frameworks (HOFs) are a class of porous materials constructed from organic building blocks linked by hydrogen bonds. This compound is an ideal candidate for the construction of HOFs due to its tetravalent nature and the strong, directional hydrogen bonding capabilities of the acetamido groups.

The formation of these networks is a spontaneous process of molecular self-assembly, where the individual molecules arrange themselves into a lower energy, crystalline state. The resulting frameworks can exhibit permanent porosity, making them potentially useful for applications in gas storage, separation, and catalysis.

While specific experimental data on HOFs constructed from this compound is not widely available, the principles can be inferred from its precursor, 1,3,5,7-adamantanetetracarboxylic acid. This compound forms a robust HOF with a diamondoid structure, showcasing the potential of tetrasubstituted adamantanes in creating porous materials. researchgate.net The amide groups of this compound would be expected to form strong N-H···O=C hydrogen bonds, leading to similar, well-defined network structures.

Control over Solid-State Organization for Material Properties

The ability to control the solid-state organization of molecules is paramount for tuning the macroscopic properties of a material. In the context of this compound derivatives, crystal engineering provides a powerful tool to influence properties such as thermal stability, solubility, and even optical and electronic characteristics.

By modifying the functional groups or co-crystallizing with other molecules, it is possible to alter the packing arrangement and intermolecular interactions within the crystal lattice. This, in turn, can lead to materials with tailored properties. For example, the introduction of different substituents on the adamantane core can influence the porosity and guest-binding properties of the resulting HOFs.

Future Perspectives and Emerging Research Avenues

Exploration of Novel Multi-Stimuli Responsive Adamantane (B196018) Systems

The development of materials that can respond to multiple external stimuli is a significant goal in materials science. Adamantane derivatives are being explored for their potential in creating such systems. A notable example involves a keto-adamantane-based macrocycle that exhibits selective vapochromism, changing color in response to specific solvent vapors like tetrahydrofuran (B95107) (THF). nih.govresearchgate.netnih.gov This response is attributed to the vapor-triggered decomplexation of charge-transfer (CT) cocrystals. nih.govresearchgate.net

Future research is expected to expand on these findings to create systems responsive to a combination of stimuli, such as light, heat, and chemical analytes. The 1,3,5,7-tetraacetamidoadamantane molecule is a particularly interesting candidate for this field. Its four acetamido groups can be hydrolyzed to amino groups, as demonstrated in the synthesis of 1,3,5,7-tetraaminoadamantane (B3069178) tetrahydrochloride, or further functionalized. google.com This allows for the introduction of photo-responsive or thermo-responsive moieties, potentially leading to materials that change their properties, such as solubility, conformation, or binding affinity, in a controlled manner upon exposure to multiple triggers. The inherent rigidity of the adamantane core ensures structural integrity during these changes.

Integration of this compound into Hybrid Material Systems

The creation of hybrid materials, which combine organic and inorganic components, offers a pathway to materials with enhanced or entirely new properties. Adamantane derivatives have been successfully incorporated into various hybrid systems, including liposomes, for applications in drug delivery and surface recognition. nih.govnih.gov In these systems, the lipophilic adamantane moiety acts as an anchor within the lipid bilayer of liposomes, allowing for the attachment of specific ligands to study cell recognition processes. nih.govnih.gov

Research into adamantane-type clusters has also revealed their potential in creating organic-inorganic hybrid materials with strong nonlinear optical (NLO) properties. rsc.org These materials, with the general formula [(RT)4E6], exhibit properties like second-harmonic generation (SHG) or white-light generation (WLG) depending on their crystallinity. rsc.org

For this compound, its potential lies in its ability to serve as a versatile, tetravalent scaffold. The acetamido groups can be modified to link with inorganic nanoparticles, polymers, or other functional molecules. This could lead to the development of robust, self-assembled hybrid materials for a range of applications, from nanomedicine to optoelectronics. nih.gov The predictable, three-dimensional structure of the adamantane core would enforce a well-defined spatial arrangement of the integrated components, a critical factor for functionality in areas like catalysis and molecular sensing.

Advanced Characterization Techniques for Supramolecular Assemblies

The study of supramolecular assemblies built from adamantane derivatives relies on a suite of advanced characterization techniques to elucidate their structure and behavior. Understanding the intricate host-guest interactions and the architecture of the resulting assemblies is crucial for designing new functional materials. mdpi.com

Key techniques used in the characterization of adamantane-based supramolecular systems include single-crystal X-ray crystallography, which provides detailed information on the three-dimensional structure. mdpi.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), including ¹H and ¹³C NMR, are essential for confirming the structure of synthesized compounds in solution. mdpi.comresearchgate.net Mass spectrometry, particularly electrospray ionization (ESI-MS), is used to determine molecular weights and confirm the composition of new derivatives. researchgate.net

For studying the dynamic and responsive properties of these assemblies, other specialized techniques are employed. For instance, UV-Vis diffuse reflectance spectroscopy is used to analyze the color changes in vapochromic materials. nih.govnih.gov Powder X-ray Diffraction (PXRD) helps in understanding the structural changes that occur during stimuli-responsive transitions, such as the decomplexation of cocrystals. nih.govresearchgate.net For more fundamental investigations, techniques like imaging Photoelectron Photoion Coincidence (iPEPICO) spectroscopy combined with Density Functional Theory (DFT) calculations are used to probe the fragmentation pathways of adamantane molecules. rsc.org

| Technique | Application in Adamantane Research | Key Findings |

| Single-Crystal X-ray Crystallography | Determining the precise 3D structure of adamantane derivatives and their supramolecular complexes. mdpi.com | Reveals bond angles, distances, and crystal packing, confirming the steric freedom of functional groups for host-guest interactions. mdpi.com |

| NMR Spectroscopy (¹H, ¹³C) | Confirming the chemical structure and purity of synthesized adamantane compounds in solution. researchgate.net | Identifies characteristic peaks of the adamantane cage and attached functional groups. mdpi.com |

| Mass Spectrometry (ESI-MS) | Verifying the molecular weight of new adamantane-isothiourea hybrid derivatives. researchgate.net | Confirms the successful synthesis and composition of target molecules. researchgate.net |

| UV-Vis Diffuse Reflectance Spectroscopy | Analyzing color changes in stimuli-responsive materials, such as vapochromic crystals. nih.gov | Characterizes the optical properties and the charge-transfer interactions within cocrystals. nih.gov |

| Powder X-ray Diffraction (PXRD) | Investigating crystalline structure changes in materials upon exposure to external stimuli like vapors. researchgate.net | Elucidates the mechanism of vapochromism, often revealing it to be due to the decomplexation or structural transformation of the material. researchgate.netnih.gov |

| iPEPICO Spectroscopy & DFT | Studying the fundamental dissociative ionization processes of adamantane. rsc.org | Identifies major fragmentation channels and the energy barriers for dissociation. rsc.org |

Interdisciplinary Collaborations in Chemical and Materials Science

The advancement of materials based on this compound and other adamantane derivatives is intrinsically linked to interdisciplinary collaboration. The journey from molecular design and synthesis to functional materials and real-world applications requires expertise from various scientific fields. nih.gov

Multidisciplinary investigations spanning chemistry, biology, and medicine are crucial for developing novel hybrid materials with biomedical applications, such as targeted drug delivery systems. nih.govnih.gov The synthesis of new adamantane-based compounds by organic chemists, coupled with their evaluation for biological activity by biologists and pharmacologists, is a powerful paradigm for drug discovery. mdpi.comnih.gov

Similarly, collaborations between materials scientists and physicists are essential for exploring the unique physical properties of adamantane-based assemblies, such as the nonlinear optical phenomena observed in certain adamantane-type clusters. rsc.org The synthesis of these materials by chemists and their characterization using advanced physical techniques drive innovation in optoelectronics and photonics. The complex challenges in creating and understanding these advanced materials necessitate a synergistic approach, where expertise is pooled to accelerate discovery and innovation.

Q & A

Q. What are the established synthetic routes for 1,3,5,7-Tetraacetamidoadamantane, and how do reaction conditions affect yield?

The primary synthesis involves photochemical reactions of 1,3,5,7-tetraiodoadamantane with acetonitrile and water under actinic radiation (e.g., UV light). This method avoids harsh thermal conditions, improving selectivity for the tetraacetamido derivative . Key variables include:

- Radiation wavelength : Optimal UV intensity minimizes side reactions.

- Solvent system : Acetonitrile/water mixtures enhance solubility and reaction efficiency.

- Purification : Column chromatography or recrystallization achieves >95% purity. Yields typically range from 60–75%, depending on iodine substitution efficiency in the precursor .

Q. How is this compound characterized structurally?

Routine characterization employs:

- NMR spectroscopy : and NMR confirm acetamido group integration and adamantane core symmetry.

- X-ray crystallography : Resolves spatial arrangement of substituents, critical for understanding steric effects in downstream reactions .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (CHNO) and isotopic patterns .

Q. What are the primary research applications of this compound?

It serves as a precursor for:

- High-energy materials : Hydrolysis to 1,3,5,7-tetraaminoadamantane, followed by nitration, yields 1,3,5,7-tetranitroadamantane (density: ~1.9 g/cm³), a stable explosive with low sensitivity to friction .

- Drug delivery systems : Its rigid adamantane core enables host-guest interactions with cyclodextrins, studied for controlled release formulations .

Advanced Research Questions

Q. How do competing reaction pathways during synthesis impact product distribution?

Photochemical synthesis may produce partial acetamidation (e.g., mono- or di-substituted byproducts) due to:

- Incomplete iodination in the precursor : Residual unreacted sites on adamantane reduce tetraacetamido yield .

- Radical recombination inefficiency : Competing side reactions under UV light require radical scavengers (e.g., TEMPO) to improve selectivity .

Mitigation strategy : Optimize iodine stoichiometry in the precursor and use pulsed UV irradiation to control radical lifetimes .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) simulations reveal:

- Electron-withdrawing acetamido groups : Activate the adamantane core for SN2 reactions at bridgehead positions (e.g., nitration or bromination).

- Steric hindrance : Substituents at positions 1,3,5,7 create a tetrahedral geometry, favoring axial attack in polar solvents .

Experimental validation : Kinetic studies in DMSO show 2nd-order rate constants (k) of ~10 Ms for nitration .

Q. How does this compound compare to halogenated adamantanes in stability studies?

- Thermal stability : Decomposition onset at 220°C (DSC), superior to 1,3,5,7-tetrabromoadamantane (180°C) due to stronger C-N bonds .

- Hydrolytic stability : Resists aqueous hydrolysis at pH 1–12, unlike tetraiodo derivatives, which degrade under basic conditions .

Contradiction note : Conflicting reports exist on photostability; some studies suggest acetamido groups increase UV sensitivity, requiring dark storage .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Byproduct detection : LC-MS identifies mono-/tri-substituted acetamido analogs at ppm levels.

- Metal contamination : ICP-MS detects residual Pd (≤5 ppm) from catalytic steps in precursor synthesis .

Best practice : Use orthogonal methods (HPLC-MS and GC-FID) for cross-validation .

Methodological Guidelines

8. Designing experiments to resolve contradictory stability data:

- Controlled degradation studies : Expose samples to UV (254 nm) and measure decomposition via TGA-MS.

- Environmental chambers : Test stability under variable humidity (10–90% RH) and temperature (-20°C to 100°C) .

Statistical analysis : Apply ANOVA to assess significance of degradation pathways .

9. Optimizing catalytic systems for tetraacetamidation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.